

Fmoc-Cpg-OH solubility and storage conditions

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Compound of Interest

Compound Name: *Fmoc-Cpg-OH*

Cat. No.: *B557778*

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An In-Depth Technical Guide to the Solubility and Storage of **Fmoc-Cpg-OH**

For researchers, scientists, and drug development professionals, a thorough understanding of the physicochemical properties of reagents is paramount for reproducible and successful experimentation. This guide provides a detailed overview of the solubility and appropriate storage conditions for N- α -Fmoc-L-cyclopentylglycine (**Fmoc-Cpg-OH**), a crucial building block in peptide synthesis.

Introduction to Fmoc-Cpg-OH

Fmoc-Cpg-OH is a derivative of the amino acid glycine, featuring a cyclopentyl group on the alpha-carbon. This modification imparts specific conformational constraints when incorporated into a peptide sequence. The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine allows for its use in solid-phase peptide synthesis (SPPS), where it can be selectively removed under mild basic conditions, typically with piperidine.

Solubility of Fmoc-Cpg-OH

The solubility of **Fmoc-Cpg-OH** is a critical factor for its effective use in solution-phase coupling reactions and for the preparation of stock solutions for automated peptide synthesizers.

Quantitative Solubility Data

The following table summarizes the known quantitative solubility of **Fmoc-Cpg-OH**.

Solvent	Concentration (mg/mL)	Molar Concentration (mM)	Notes
Dimethyl Sulfoxide (DMSO)	200	547.32	Ultrasonic agitation is required to achieve dissolution. ^{[1][2]} Use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility. ^{[1][2]}

Qualitative Solubility Information

While extensive quantitative data for a range of solvents is not readily available in the public domain, general solubility characteristics for Fmoc-protected amino acids can provide guidance. **Fmoc-Cpg-OH** is expected to be soluble in various polar aprotic solvents commonly used in peptide synthesis. Some sources indicate that related compounds, like Fmoc-Gly-OH, are soluble in chloroform, dichloromethane (DCM), ethyl acetate, and acetone. However, it is also noted that some Fmoc-amino acids exhibit poor solubility in DCM, sometimes requiring the addition of N,N-dimethylformamide (DMF) to achieve complete dissolution.

Storage and Stability

Proper storage of **Fmoc-Cpg-OH** is essential to maintain its chemical integrity and ensure consistent performance in synthetic applications.

Storage Conditions

The recommended storage conditions for **Fmoc-Cpg-OH** in both solid and solution form are detailed below.

Form	Storage Temperature	Duration	Notes
Powder	-20°C	3 years	Store in a dry, sealed container.[1][2]
4°C	2 years	For shorter-term storage.[1][2]	
< -15°C	-	Recommended by some suppliers.[3]	
2-8°C	-	Recommended to be sealed and kept dry.[4]	
Room Temperature	-	Must be kept dry.[1]	
In Solvent	-80°C	6 months	Aliquot to prevent repeated freeze-thaw cycles.[1][2]
-20°C	1 month	For shorter-term storage of solutions.[1][2]	

It is generally not recommended to store **Fmoc-Cpg-OH** in solution for long periods.

Experimental Protocols

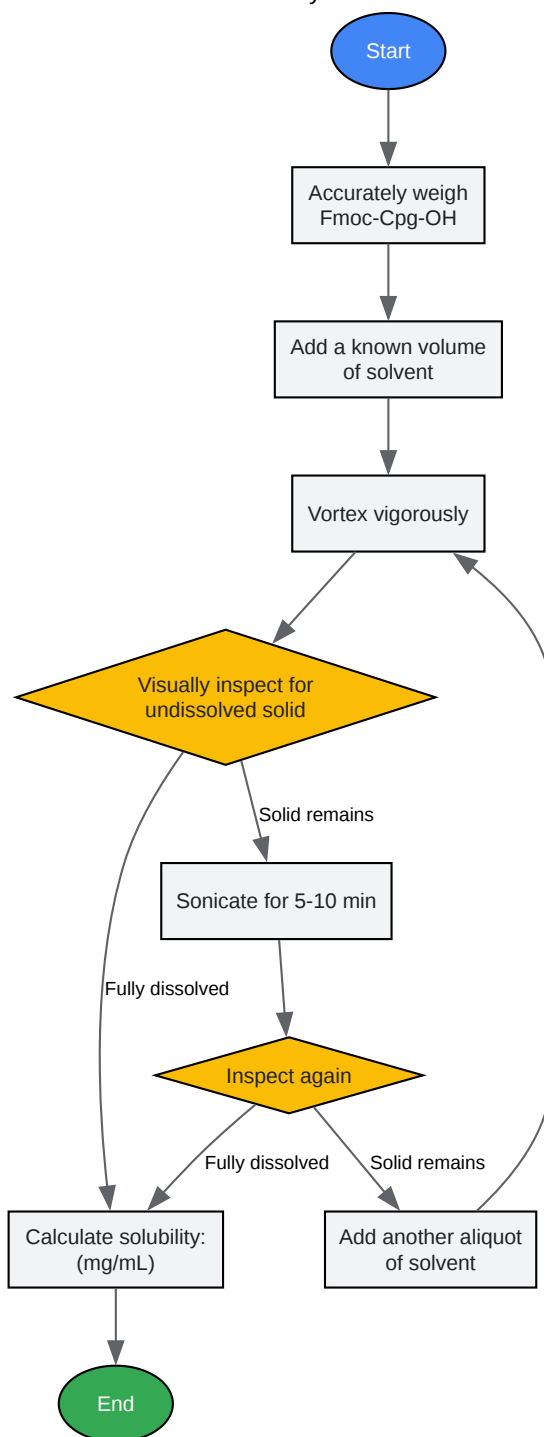
Protocol for Determining Solubility

This protocol provides a general method for empirically determining the solubility of **Fmoc-Cpg-OH** in a specific solvent.

- Preparation:
 - Accurately weigh a small amount of **Fmoc-Cpg-OH** (e.g., 10 mg) into a clean, dry vial.
 - Select the solvent to be tested (e.g., DMF, DCM, NMP).

- Solvent Addition:
 - Add a precise, small volume of the solvent to the vial (e.g., 50 μ L).
 - Vigorously vortex the vial for 1-2 minutes.
- Observation and Sonication:
 - Visually inspect the solution for any undissolved solid.
 - If solid remains, place the vial in an ultrasonic bath for 5-10 minutes to aid dissolution.
- Titration and Endpoint:
 - If the solid dissolves completely, continue adding small, precise volumes of the solvent, vortexing and sonicating after each addition, until the saturation point is reached (i.e., a persistent precipitate is observed).
 - If the initial amount of solid does not dissolve, continue to add small aliquots of the solvent until complete dissolution is achieved. The total volume of solvent added to dissolve the initial mass of the compound represents its solubility.
- Calculation:
 - Calculate the solubility using the formula: Solubility (mg/mL) = Mass of **Fmoc-Cpg-OH** (mg) / Total Volume of Solvent (mL).

Workflow for Solubility Determination



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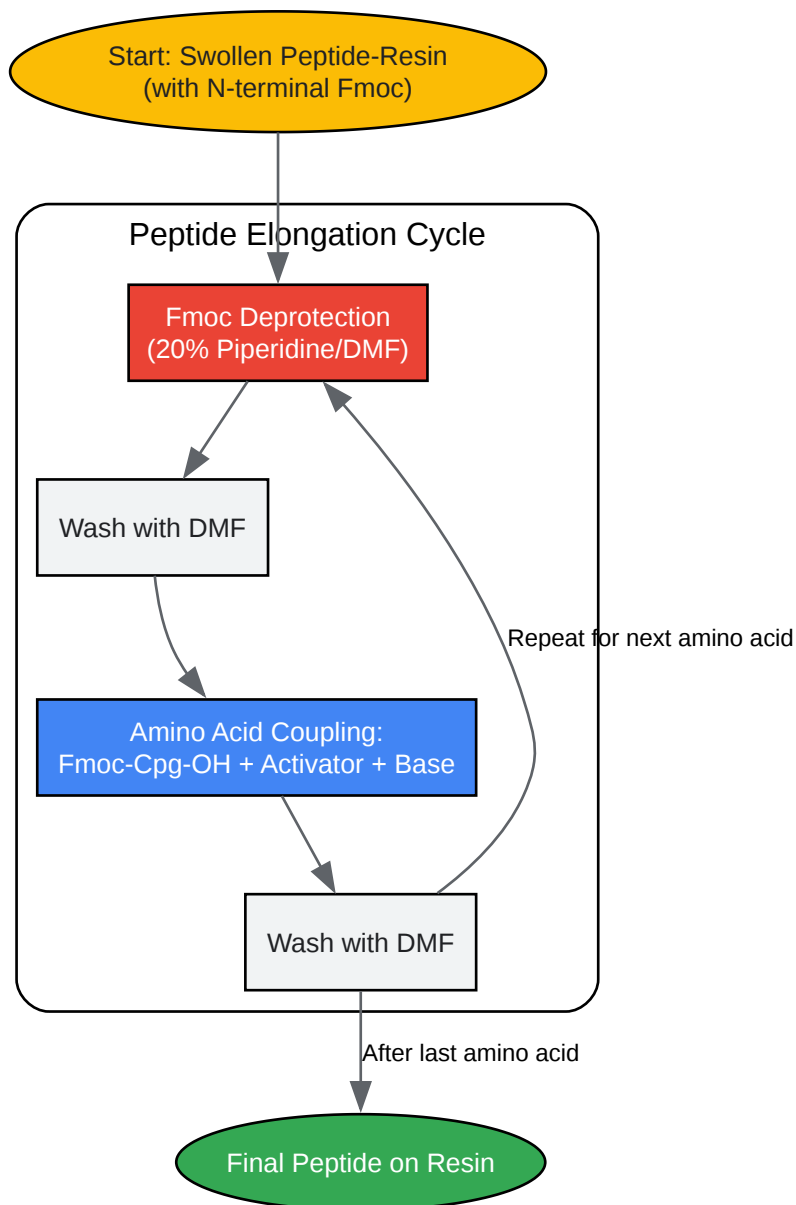
Caption: Workflow for determining the solubility of **Fmoc-Cpg-OH**.

Protocol for Use in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Cpg-OH is utilized in the standard Fmoc-SPPS cycle. The following is a generalized protocol for the coupling of an Fmoc-amino acid to a resin-bound peptide chain.

- Resin Preparation:
 - Swell the peptide-resin in DMF for at least 30 minutes.
- Fmoc Deprotection:
 - Treat the resin with a 20% solution of piperidine in DMF for 5-20 minutes to remove the N-terminal Fmoc group from the growing peptide chain.
 - Wash the resin thoroughly with DMF to remove the piperidine and cleaved Fmoc adducts. A ninhydrin test can be performed to confirm the presence of a free primary amine.
- Amino Acid Activation and Coupling:
 - In a separate vessel, dissolve **Fmoc-Cpg-OH** (typically 3-5 equivalents relative to the resin loading) and an activating agent (e.g., HBTU, HATU, HOBt) in DMF.
 - Add a base, such as N,N-diisopropylethylamine (DIPEA), to the activation mixture.
 - Add the activated **Fmoc-Cpg-OH** solution to the deprotected peptide-resin.
 - Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.
- Washing:
 - Wash the resin extensively with DMF to remove excess reagents and byproducts. A Kaiser test can be performed to confirm the completion of the coupling reaction (absence of free primary amines).
- Cycle Repetition:
 - Repeat steps 2-4 for each subsequent amino acid in the desired peptide sequence.

Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle

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Caption: The iterative cycle of Fmoc-SPPS.

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